5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzofuran moiety, and multiple aromatic rings with hydroxyl and carbonyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Aromatic substitution reactions can occur on the benzofuran and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3,5-dimethylphenyl derivatives: These compounds share similar structural features and may exhibit comparable biological activities.
Benzofuran derivatives: Known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
5-(2-hydroxy-3,5-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is unique due to its combination of functional groups and structural motifs, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H23N3O4 |
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Molecular Weight |
465.5 g/mol |
IUPAC Name |
3-(2-hydroxy-3,5-dimethylphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H23N3O4/c1-15-8-10-18(11-9-15)26(33)27-24(19-6-4-5-7-23(19)35-27)29-28(34)22-14-21(30-31-22)20-13-16(2)12-17(3)25(20)32/h4-14,32H,1-3H3,(H,29,34)(H,30,31) |
InChI Key |
SGACCJKQILGQMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=NN4)C5=CC(=CC(=C5O)C)C |
Origin of Product |
United States |
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